5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-

Lipophilicity Drug-likeness Permeability

5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- (CAS 675133-43-4; IUPAC: N-[1-(furan-3-ylmethyl)piperidin-3-yl]isoquinolin-5-amine) is a synthetic small molecule (C19H21N3O, MW 307.4 g/mol) classified within the 6-piperidinyl-substituted isoquinoline derivative family, a chemotype extensively claimed in Sanofi-Aventis patents as Rho-kinase (ROCK1/ROCK2) inhibitors for cardiovascular and fibrotic indications. The compound features a 5-aminoisoquinoline core linked via a 3-aminopiperidine bridge to a 3-furanylmethyl N-substituent.

Molecular Formula C19H21N3O
Molecular Weight 307.4 g/mol
CAS No. 675133-43-4
Cat. No. B12887457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-
CAS675133-43-4
Molecular FormulaC19H21N3O
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=COC=C2)NC3=CC=CC4=C3C=CN=C4
InChIInChI=1S/C19H21N3O/c1-3-16-11-20-8-6-18(16)19(5-1)21-17-4-2-9-22(13-17)12-15-7-10-23-14-15/h1,3,5-8,10-11,14,17,21H,2,4,9,12-13H2
InChIKeyPQYIJTVJVOBMLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- (CAS 675133-43-4): Procurement-Grade Structural Profile and Patent Context


5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- (CAS 675133-43-4; IUPAC: N-[1-(furan-3-ylmethyl)piperidin-3-yl]isoquinolin-5-amine) is a synthetic small molecule (C19H21N3O, MW 307.4 g/mol) classified within the 6-piperidinyl-substituted isoquinoline derivative family, a chemotype extensively claimed in Sanofi-Aventis patents as Rho-kinase (ROCK1/ROCK2) inhibitors for cardiovascular and fibrotic indications [1]. The compound features a 5-aminoisoquinoline core linked via a 3-aminopiperidine bridge to a 3-furanylmethyl N-substituent. Physicochemical profiling (ZINC20) reports a calculated logP of 4.177, topological polar surface area (tPSA) of 64 Ų, 2 H-bond donors, and 3 rotatable bonds [2]. Critically, public bioactivity databases (ChEMBL 20) contain no known activity measurements for this exact compound, and it has not been reported in any publications per ChEMBL indexing [2]. Its procurement value derives from its structurally defined position within a validated kinase inhibitor chemotype, not from pre-established potency data.

Why Generic Substitution Fails for 5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- (CAS 675133-43-4): Pharmacophoric Non-Interchangeability of the N-Substituent


Within the 5-isoquinolinamine-3-piperidine scaffold series (all sharing the identical core), the N-piperidine substituent is the primary pharmacophoric differentiation point determining lipophilicity, electronic character, and predicted target engagement profiles [1]. The 3-furanylmethyl group in CAS 675133-43-4 is not a trivial aromatic bioisostere; it introduces a heterocyclic oxygen acting as an additional H-bond acceptor, which is absent in the corresponding phenyl-substituted analogs (e.g., CAS 675133-18-3, 2-chlorobenzyl analog) . This electronic perturbation alters the compound's logP (calculated ~4.18 for the target vs. ~5.0–5.5 estimated for chlorophenyl analogs based on increased heavy atom count and halogen contribution), influences solubility profiles, and diverges the SEA-predicted target prioritization [2]. Consequently, procurement of a close analog (such as the chlorophenyl, pyrrole, or unsubstituted piperidine variant) delivers a materially different chemical entity with non-equivalent physicochemical and computationally predicted biological properties, undermining reproducibility in any structure-activity relationship (SAR) campaign [1].

Quantitative Differentiation Evidence: CAS 675133-43-4 vs. Closest Structural Analogs — Measured and Computed Comparators


Lipophilicity (logP) Differentiation vs. 2-Chlorobenzyl Analog (CAS 675133-18-3)

The target compound exhibits a ZINC-calculated logP of 4.177 (neutral species) [1]. In contrast, the 2-chlorobenzyl-substituted analog (CAS 675133-18-3, C21H22ClN3, MW 351.9) is predicted to have a logP exceeding 5.0 based on its additional chlorine atom and benzyl ring (halogen contribution of ~+0.7–1.0 log units vs. furan oxygen) . The ~0.8–1.3 logP difference translates to an approximately 6- to 20-fold difference in octanol/water partition coefficient, significantly affecting membrane permeability, solubility, and non-specific protein binding profiles in biological assays. This divergence is a direct consequence of replacing the electron-rich furan oxygen (H-bond acceptor) with an electron-withdrawing chlorine on a phenyl ring .

Lipophilicity Drug-likeness Permeability

Molecular Weight and Ligand Efficiency Window vs. Pyrrole Analog (CAS 675133-39-8)

The target compound (C19H21N3O, MW 307.4) and its pyrrole analog (CAS 675133-39-8, C19H22N4, MW 306.4) are nearly isosteric, differing by only ~1 Da . However, the elemental composition divergence—one oxygen atom in the target (furan) vs. one additional nitrogen in the pyrrole analog—produces distinct H-bonding profiles: the target has 2 H-bond donors and 2 H-bond acceptors (tPSA = 64 Ų), while the pyrrole analog (C19H22N4) lacks the furan oxygen, altering its H-bond acceptor count and potentially reducing tPSA [1]. This subtle atom-swap means the two compounds, despite nearly identical MW, present different electrostatic surfaces and hydrogen-bonding pharmacophores to biological targets, leading to divergent recognition patterns that cannot be predicted by molecular weight alone [1].

Ligand efficiency Molecular weight Lead-likeness

SEA Computational Target Prediction: ROCK2 Prioritization Over Other Kinase Families

Similarity Ensemble Approach (SEA) analysis using ChEMBL 20 bioactivity data predicts ROCK2 (Rho-associated protein kinase 2) as the top-ranked protein target for this compound, with a Max Tc (Tanimoto coefficient) of 55 [1]. This prediction anchors the compound within the well-characterized isoquinoline-piperidine ROCK inhibitor pharmacophore, consistent with the Sanofi-Aventis patent family (US8501736) that extensively claims 6-piperidinyl-substituted isoquinoline derivatives as ROCK inhibitors [2]. Secondary SEA predictions with lower Max Tc values (MTCA1: 45, NCE103: 42, CYNT: 41) suggest potential carbonic anhydrase off-target liability. The benchmark clinical-stage ROCK inhibitor SAR407899 (an isoquinoline-piperidine derivative developed by Sanofi) demonstrates ROCK2 IC50 values of 135–276 nM and Ki values of 36–41 nM [3]. While no direct activity data exist for CAS 675133-43-4, the Max Tc of 55 to ROCK2, combined with its structural fidelity to the patented Sanofi chemotype, positions it as a candidate for ROCK-focused screening libraries where novel intellectual property space is sought.

ROCK2 Target prediction Kinase selectivity

Purity Specification: 97% Minimum — Procurement-Ready Quality for SAR Studies

The commercially available supply of CAS 675133-43-4 (Chemenu, Catalog CM263430) is specified at 97% purity . This purity level meets the minimum threshold commonly accepted for structure-activity relationship (SAR) screening campaigns and in vitro pharmacological assays, where impurities >3% can confound dose-response measurements. In comparison, the unsubstituted parent scaffold N-(piperidin-3-yl)isoquinolin-5-amine (CAS 651307-15-2, MW 227.3) is a less complex intermediate that lacks the critical N-furanylmethyl pharmacophore and would require additional synthetic derivatization to approximate the target compound's properties . The 97% purity specification reduces the procurement risk of obtaining material requiring further purification before use, providing an operational advantage for laboratories conducting parallel analog screening.

Purity Procurement Reproducibility

Rotatable Bond Count and Conformational Flexibility vs. Rigidified Analogs

The target compound possesses 3 rotatable bonds (ZINC20) [1], arising from the furanylmethyl-to-piperidine linkage and the piperidine-to-isoquinolinamine connection. This rotatable bond count is lower than that of the 2-chlorobenzyl analog (CAS 675133-18-3), which has 4 rotatable bonds due to the additional rotational freedom of the chlorophenyl ring relative to the benzyl-piperidine junction . Lower rotatable bond counts correlate with reduced conformational entropy penalty upon target binding, a principle formalized in ligand efficiency metrics. Each additional rotatable bond imposes an entropic cost estimated at ~0.7–1.6 kcal/mol upon binding, meaning the chlorobenzyl analog may incur a ΔΔG penalty of ~1–3 kcal/mol relative to the furanylmethyl compound purely from conformational restriction, independent of any enthalpic binding interactions [2].

Conformational flexibility Entropy Binding affinity

Best Research and Industrial Application Scenarios for 5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- (CAS 675133-43-4)


ROCK2-Focused Kinase Inhibitor Screening Library Construction

Based on the SEA prediction prioritizing ROCK2 (Max Tc 55) as the top computational target [1] and the compound's structural fidelity to the Sanofi 6-piperidinyl-isoquinoline ROCK inhibitor patent family [2], CAS 675133-43-4 is an appropriate inclusion in diversity-oriented screening decks targeting Rho-kinase for cardiovascular, fibrotic, or glaucoma indications. The 3-furanylmethyl N-substituent occupies chemical space distinct from the more common phenyl-substituted analogs, offering an underexplored vector for intellectual property generation. Procurement at 97% purity enables direct deployment in biochemical kinase inhibition assays without additional purification .

Structure-Activity Relationship (SAR) Expansion Around the N-Piperidine Substituent

The compound serves as a key comparator in systematic SAR studies examining the effect of heterocyclic N-substituents (furan vs. pyrrole vs. substituted phenyl) on kinase selectivity and potency. The 3-furanylmethyl group's unique combination of aromaticity and H-bond acceptor character (furan oxygen) differentiates it from the pyrrole analog (CAS 675133-39-8, NH donor) and the chlorobenzyl analog (CAS 675133-18-3, halogen-substituted phenyl), as quantified by the logP and rotatable bond count differences established in Section 3 . Testing these analogs in parallel against a ROCK1/ROCK2 panel would reveal the contribution of the furan oxygen to kinase recognition.

Computational Chemistry and Molecular Docking Validation Studies

CAS 675133-43-4 presents a well-defined, moderately complex scaffold (MW 307.4, 3 rotatable bonds, 2 H-bond donors/acceptors) [3] suitable for validating docking protocols against ROCK2 crystal structures (e.g., PDB 2ROW). Its intermediate lipophilicity (logP 4.177) avoids the excessive hydrophobicity that often confounds docking scoring functions, while its 3-furanylmethyl group provides a distinctive electrostatic feature (furan oxygen lone pair) for pose discrimination. The absence of pre-existing bioactivity data makes it a clean test case for prospective computational prediction followed by experimental validation [3].

Chemical Biology Probe Development for Rho-Kinase Pathway Dissection

Given the established role of Rho-kinase in vascular smooth muscle contraction, cell migration, and neurite outgrowth [2], and the compound's patent-class membership in the Sanofi ROCK inhibitor series, CAS 675133-43-4—once experimentally characterized—could serve as a starting point for developing chemical probes to dissect ROCK isoform-specific signaling. The furanylmethyl substituent provides a synthetic handle for further derivatization (e.g., electrophilic substitution on the furan ring for linker attachment in PROTAC or affinity chromatography applications), offering a functionalization vector not available in simple phenyl-substituted analogs .

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